![molecular formula C8H7N3O B1460542 Imidazo[1,2-a]pyridine-6-carbaldehyde oxime CAS No. 1709825-51-3](/img/structure/B1460542.png)
Imidazo[1,2-a]pyridine-6-carbaldehyde oxime
Descripción general
Descripción
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. One approach involves the use of molecular iodine as an environmentally benign catalyst leading to the synthesis of pharmacologically significant imidazo[1,2-a]pyridine scaffolds . Another method involves a NaOH-promoted cycloisomerisation of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridine-6-carbaldehyde oxime is represented by the empirical formula C8H6N2O . The molecular weight is 146.15 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be functionalized via radical reactions . This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridine-6-carbaldehyde is a solid compound with a melting point of 151-153 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Imidazo[1,2-a]pyridines are synthesized through various methodologies, indicating their versatile chemical nature and potential for further functionalization. For instance, water-mediated hydroamination and silver-catalyzed aminooxygenation have been reported for the synthesis of methylimidazo[1,2-a]pyridines, showcasing aqueous syntheses without the need for deliberate catalyst addition (Darapaneni Chandra Mohan et al., 2013). Additionally, one-pot synthesis approaches utilizing benzyl halides or benzyl tosylates with 2-aminopyridines and isocyanides have demonstrated efficient routes to imidazo[1,2-a]pyridines (M. Adib et al., 2011).
Biological Applications
The imidazo[1,2-a]pyridine scaffold is noted for its wide range of applications in medicinal chemistry. It has been identified as a "drug prejudice" scaffold due to its extensive use in developing anticancer, antimicrobial, antiviral, and antidiabetic agents, among others. This scaffold's versatility is highlighted in its incorporation into various marketed pharmaceuticals, such as zolimidine and zolpidem, emphasizing its significance in drug discovery (A. Deep et al., 2016).
Antimicrobial and Antiviral Research
Specific imidazo[1,2-a]pyridines have been synthesized for their antiviral activities, such as against cytomegalovirus and respiratory syncytial virus, demonstrating the potential of this scaffold in developing new antiviral agents (M. Lhassani et al., 1999). Furthermore, the synthesis of oxopyrimidines and thiopyrimidines derived from imidazo[1,2-a]pyridine-3-carbaldehydes and their evaluation for antibacterial and antifungal activities underline the scaffold's utility in antimicrobial research (M. Ladani et al., 2009).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridine-6-carbaldehyde oxime is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Análisis Bioquímico
Biochemical Properties
Imidazo[1,2-a]pyridine-6-carbaldehyde oxime plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves binding to specific enzymes, which can either inhibit or activate their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, this compound can interact with proteins involved in DNA replication and repair, thereby influencing cellular processes at a fundamental level .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in apoptosis, leading to programmed cell death in cancer cells . Furthermore, it can affect metabolic pathways by inhibiting enzymes that are crucial for cellular energy production, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit the activity of kinases by binding to their active sites, thereby preventing the phosphorylation of downstream targets . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been shown to degrade under certain conditions, which can affect its efficacy in biochemical assays . In in vitro studies, this compound has demonstrated sustained activity over several hours, but its effects can diminish with prolonged exposure . In in vivo studies, the long-term effects on cellular function have been observed, with some studies indicating potential toxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Propiedades
IUPAC Name |
(NE)-N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-10-5-7-1-2-8-9-3-4-11(8)6-7/h1-6,12H/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKHIVICLNQTGL-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CN2C=C1/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Propyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1460460.png)
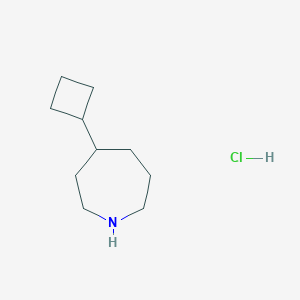
![2-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1460464.png)
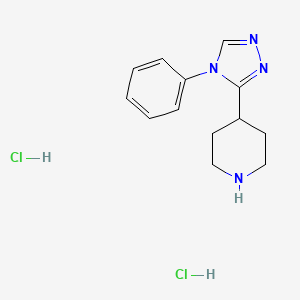
![Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride](/img/structure/B1460466.png)
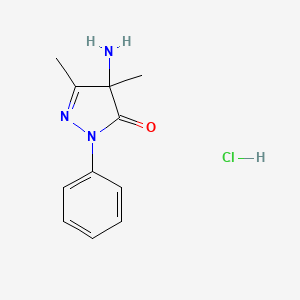
![Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1460472.png)
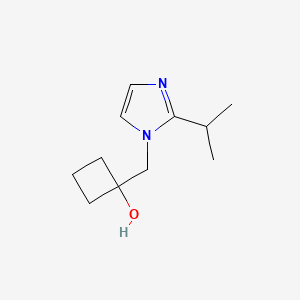
![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B1460474.png)
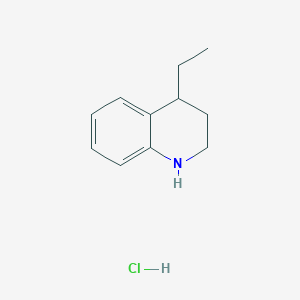
![(E/Z)-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone oxime](/img/structure/B1460476.png)
![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1460477.png)
